molecular formula C13H17N3O2S B2704884 N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1219842-30-4

N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2704884
CAS No.: 1219842-30-4
M. Wt: 279.36
InChI Key: OTRQADVGQRXLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that features a furan ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the furan ring followed by the introduction of the thiadiazole moiety. The final step usually involves the formation of the carboxamide group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The thiadiazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiadiazole ring can yield amines.

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl-N-(propan-2-yl)propan-2-amine
  • 2,5-furandicarboxylic acid
  • Furan-2-carbonyl chloride

Uniqueness

N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its furan and thiadiazole rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one of these rings.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-5-11-12(19-16-15-11)13(17)14-9(2)8-10-6-4-7-18-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRQADVGQRXLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.